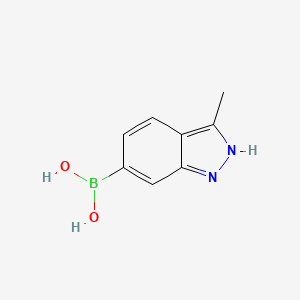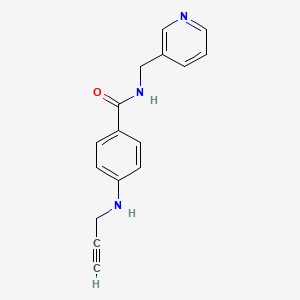
4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystallography and Molecular Structure
Research has been conducted on similar N-(pyridin-ylmethyl)benzamide derivatives, focusing on their crystal structures and molecular interactions. For instance, studies have detailed the crystal structure and Hirshfeld surface analysis of various derivatives, revealing significant insights into the orientation of pyridine and benzene rings and their inclination angles, which play crucial roles in understanding molecular conformations and interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Kinase Inhibition and Anticancer Activity
Derivatives of benzamide, including those structurally related to "4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide," have been identified as potent inhibitors of specific kinases such as the vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds have shown efficacy in inhibiting VEGFR-2 kinase activity, demonstrating potential as anticancer agents by inhibiting tumor growth and metastasis (Borzilleri et al., 2006).
Novel Material Properties
Research into pyridyl substituted benzamides has unveiled compounds with unique luminescent properties and stimuli-responsive behaviors. These studies have explored the aggregation-enhanced emission characteristics of such compounds, revealing their potential applications in creating new luminescent materials for various technological applications (Srivastava et al., 2017).
Drug Discovery and Development
While excluding direct information related to drug use and side effects, it's noteworthy that related compounds have been explored for their potential as drug candidates. For instance, compounds have been synthesized and evaluated for their selective inhibition of histone deacetylases, a target for anticancer drug development, showcasing the broad applicability of benzamide derivatives in medicinal chemistry (Zhou et al., 2008).
Propriétés
IUPAC Name |
4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-9-18-15-7-5-14(6-8-15)16(20)19-12-13-4-3-10-17-11-13/h1,3-8,10-11,18H,9,12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTZFBIEHQXDMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

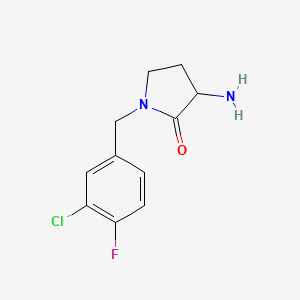
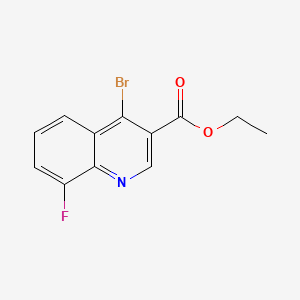
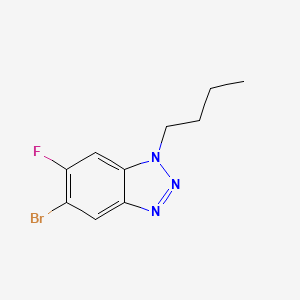
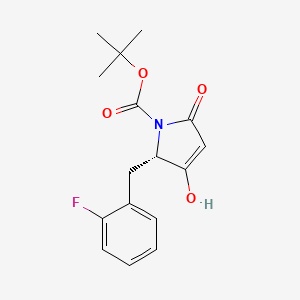
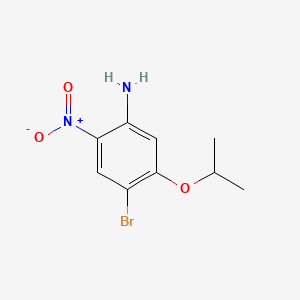
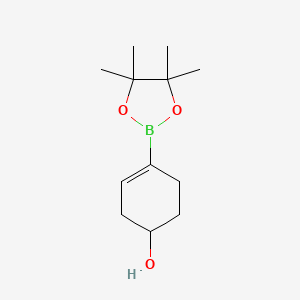
![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)
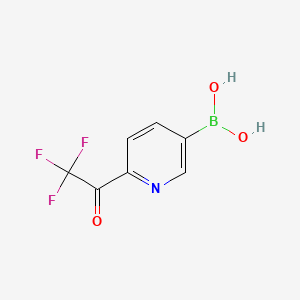
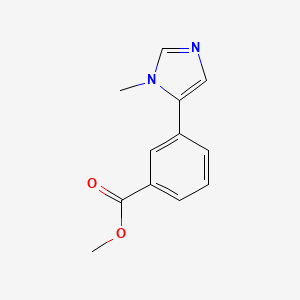
![Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B567530.png)
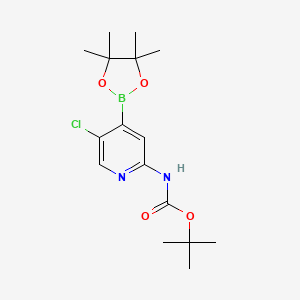
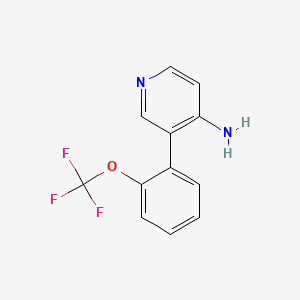
![3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B567534.png)
